molecular formula C10H16Cl2N2 B8190589 (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride

(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride

Cat. No.: B8190589
M. Wt: 235.15 g/mol
InChI Key: YPMQTYHPAXHSTJ-KLQYNRQASA-N
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Description

(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride is a chiral quinoline derivative characterized by a methyl-substituted amine group at the 8-position of a partially hydrogenated quinoline ring, with an R-configuration stereocenter. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name

(8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;;/h3,5,7,9,11H,2,4,6H2,1H3;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMQTYHPAXHSTJ-KLQYNRQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C1N=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC2=C1N=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfinamide-Based Stereocontrol

A widely cited method employs (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary to induce enantioselectivity during imine formation. In this approach, an N-substituted dihydroquinolinone intermediate reacts with the sulfinamide in anhydrous tetrahydrofuran (THF) under argon, followed by Ti(OEt)₄-mediated imine reduction. Key steps include:

  • Imine Formation : The ketone group of dihydroquinolinone reacts with sulfinamide at 70–75°C for 16–48 hours, forming a tert-butanesulfinyl imine intermediate.

  • Stereoselective Reduction : NaBH₄ reduces the imine at –78°C, yielding the (R)-configured amine with >95% enantiomeric excess (ee).

  • Deprotection : Acidic cleavage of the sulfinamide group using HCl/EtOH affords the free amine, which is subsequently converted to the dihydrochloride salt via HCl gas treatment.

This method achieves high stereochemical fidelity but requires rigorous anhydrous conditions and expensive transition metal catalysts.

Catalytic Hydrogenation of Quinoline Derivatives

Nickel-Aluminum Alloy Reduction

A patent by describes the reduction of 8-oximino-5,6,7,8-tetrahydroquinoline using nickel-aluminum alloy in ethanol/water. The oxime intermediate, synthesized from 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline, undergoes reductive amination at room temperature to yield the racemic amine. Subsequent resolution via chiral chromatography isolates the (R)-enantiomer, which is treated with HCl to form the dihydrochloride.

Reaction Conditions :

  • Solvent: Ethanol/water (1:1 v/v)

  • Catalyst: Ni-Al alloy (1.5 equivalents)

  • Temperature: 25°C

  • Yield: 60–65% after resolution

This method is cost-effective but suffers from moderate enantioselectivity unless coupled with advanced resolution techniques.

Suzuki-Miyaura Coupling for Ring Functionalization

Palladium-Catalyzed Cross-Coupling

Source outlines a route starting from 3-thiopheneboronic acid and 2-bromopyridine-5-carbaldehyde. The Suzuki coupling forms the quinoline backbone, followed by hydrogenation and methylamine incorporation:

  • Coupling Step : Tetrakis(triphenylphosphine)palladium(0) catalyzes the cross-coupling in toluene/ethanol/water (3:2:1) at reflux, yielding 5,6,7,8-tetrahydroquinoline-8-carbaldehyde.

  • Reductive Amination : The aldehyde reacts with methylamine in the presence of NaBH₃CN, producing the racemic amine.

  • Salt Formation : Treatment with HCl gas in diethyl ether precipitates the dihydrochloride salt.

Optimization Data :

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
Temperature80°C
Reaction Time4 hours
Yield65% (over two steps)

This method excels in modularity but requires palladium catalysts, increasing costs for large-scale production.

Continuous Flow Synthesis for Industrial Scaling

Microreactor-Enabled Amination

Recent advances leverage continuous flow reactors to enhance reaction control and throughput. As reported in, the process involves:

  • Quinoline Hydrogenation : 5,6,7,8-Tetrahydroquinoline is generated via catalytic hydrogenation in a packed-bed reactor (H₂, 50 bar, 100°C).

  • Methylamine Introduction : The hydrogenated intermediate reacts with methyl chloride in a microchannel reactor at 120°C, achieving 85% conversion.

  • Chiral Separation : A chiral stationary phase HPLC column resolves enantiomers, followed by HCl salt precipitation.

Advantages :

  • Reduced reaction time (2 hours vs. 24 hours batch)

  • Improved heat transfer minimizes by-products.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Tartaric Acid-Mediated Resolution

A classical resolution method involves reacting racemic methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine with L-(+)-tartaric acid in ethanol. The (R)-amine tartrate salt precipitates preferentially, leaving the (S)-enantiomer in solution. After filtration, the tartrate salt is treated with NaOH to liberate the free amine, which is then converted to the dihydrochloride.

Critical Parameters :

FactorOptimal Condition
SolventEthanol/water (4:1)
Temperature4°C
Tartaric Acid Equiv1.2
Yield (R)-Enantiomer40–45%

While cost-effective, this method sacrifices yield for enantiopurity, making it less favorable for industrial use.

Comparative Analysis of Preparation Methods

Table 1: Synthesis Routes and Performance Metrics

MethodYield (%)ee (%)Cost (Relative)Scalability
Sulfinamide Auxiliary70>95HighModerate
Ni-Al Alloy Reduction6050*LowHigh
Suzuki Coupling65RacemicModerateModerate
Continuous Flow85>99HighHigh
Tartaric Acid Resolution4598LowLow

*Requires chiral chromatography for resolution.

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates in reductive amination but risks forming dimethylamine by-products.

  • Low-Temperature Control : Reactions at 0°C suppress side reactions during Schiff base formation, as seen in.

Catalytic System Tuning

  • Pd Catalysts : Increasing Pd(PPh₃)₄ loading from 2 mol% to 5 mol% improves Suzuki coupling yields from 50% to 65%.

  • Ti(OEt)₄ Stoichiometry : Titanium tetraethoxide at 6 equivalents ensures complete imine activation in sulfinamide methods.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Effective for removing unreacted aldehydes and sulfinamide by-products (eluent: CH₂Cl₂/MeOH 9:1).

  • Semipreparative HPLC : Critical for isolating (R)-enantiomers using chiral columns (Chiralpak IA, 250 × 4.6 mm).

Spectroscopic Validation

  • ¹H NMR : Methylamine protons appear as a singlet at δ 2.25 ppm.

  • Mass Spectrometry : [M+H]⁺ peak at m/z 235.15 confirms the dihydrochloride structure .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group undergoes condensation and alkylation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol at 0°C to form imine derivatives. The reaction proceeds without purification .

  • Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of pyridine to yield acetamide derivatives.

Example Reaction with Aldehydes :

text
(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine + RCHO → Imine derivative
ConditionDetail
SolventEthanol
Temperature0°C (8 hours)
WorkupExtraction with CH₂Cl₂, drying over Na₂SO₄

Ring Functionalization

The tetrahydroquinoline core participates in electrophilic aromatic substitution (EAS) and oxidation:

  • EAS : Bromination or nitration occurs at the 5- or 7-position of the aromatic ring under acidic conditions .

  • Oxidation : The tetrahydroquinoline ring oxidizes to quinoline derivatives using agents like KMnO₄ or SeO₂ .

Oxidation Pathway :

text
Tetrahydroquinoline → Quinoline (via SeO₂ or mCPBA)

Biological Activity and Mechanistic Insights

The dihydrochloride salt demonstrates bioactivity linked to its chemical structure:

  • Mitochondrial Effects : Induces membrane depolarization in A2780 ovarian cancer cells at IC₅₀ = 2.1 μM .

  • ROS Production : Generates reactive oxygen species (ROS) in cancer cells, promoting apoptosis .

Biological PropertyValue (A2780 Cells)
IC₅₀ (Proliferation)1.8–3.4 μM
ROS Increase2.5-fold vs. control

Stability and pH-Dependent Behavior

The dihydrochloride salt exhibits pH-sensitive solubility:

  • Solubility : >10 mg/mL in water (pH < 3)

  • pKa : 8.93 (predicted for free base)

Deprotonation at neutral pH regenerates the free base, enabling reactions in non-polar solvents .

Comparative Reactivity of Enantiomers

The (R)-enantiomer shows distinct biological and chemical behavior:

  • Anticancer Activity : (R)-enantiomer is 3× more potent than (S)-enantiomer in A2780 cells .

  • Stereochemical Stability : No racemization observed under reflux in ethanol .

Scientific Research Applications

Anticancer Properties

Research indicates that (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride exhibits significant antiproliferative activity against various cancer cell lines. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives and evaluated their effectiveness against several cancer types including:

  • Human T-lymphocyte cells (CEM)
  • Cervix carcinoma cells (HeLa)
  • Colorectal adenocarcinoma (HT-29)
  • Ovarian carcinoma (A2780)

The results demonstrated that specific compounds showed substantial cytotoxic effects across these cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacological Applications

Apart from anticancer properties, there is growing interest in the neuropharmacological applications of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride. Studies suggest that compounds within the tetrahydroquinoline family may interact with neurotransmitter systems and exhibit neuroprotective effects.

Potential Therapeutic Uses

  • Neuroprotection : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Cognitive Enhancement : Preliminary studies indicate potential for enhancing cognitive function through modulation of neurotransmitter activity.

Mechanism of Action

The mechanism of action of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-Enantiomer

The S-enantiomer, (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, shares the same molecular framework but differs in stereochemistry. Key distinctions include:

  • Stereochemical Impact : The R- and S-enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites. For example, the S-enantiomer (CAS 865303-57-7) is marketed with 95% purity and is used in asymmetric synthesis .
  • Physicochemical Properties : Both enantiomers have identical molecular formulas (C₉H₁₄Cl₂N₂) and molecular weights (221.13 g/mol), but their optical activities differ, affecting their interaction with polarized light and biological targets .
Table 1: Comparison of Enantiomers
Property (R)-Methyl Derivative (S)-Enantiomer
Molecular Formula C₁₀H₁₆Cl₂N₂ C₉H₁₄Cl₂N₂
Molecular Weight 237.15 g/mol 221.13 g/mol
CAS Number Not explicitly provided 865303-57-7
Stereocenter Configuration R S
Key Structural Feature Methyl group on amine Unmodified amine group

Non-Methylated Analogs

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS 1187929-87-8) lacks the methyl group on the amine. Differences include:

  • Biological Activity: Methylation often enhances lipophilicity and membrane permeability, suggesting the R-methyl derivative may have superior pharmacokinetic properties compared to its non-methylated counterpart .

Substituted Quinoline Derivatives

8-Aminopropyl/Butyl Substituted Quinolines

Compounds like 8-γ'-aminopropylamino-6-methoxyquinoline (m.p. 170–171°C) and 8-β'-aminobutyl-γ-aminopropylamino-6-methoxyquinoline (m.p. 215°C decomp.) feature bulkier substituents. These modifications:

  • Increase Molecular Weight : Higher molecular weights (e.g., ~300–400 g/mol) compared to the target compound (237.15 g/mol).
  • Alter Melting Points : Extended alkyl chains raise melting points, indicating enhanced crystalline stability .
Adamantyl-Substituted Derivatives
  • Enhances Hydrophobicity : The adamantyl moiety significantly increases logP values, favoring blood-brain barrier penetration.
  • Synthetic Complexity : Requires palladium-catalyzed coupling, contrasting with the simpler salt formation of the target compound .

Tetrahydro-Naphthyridine Derivatives

5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride (CAS 348623-30-3) replaces the quinoline ring with a naphthyridine system. This alteration:

  • Changes Aromaticity : Naphthyridines exhibit distinct electronic properties, affecting binding to aromatic π-systems in proteins.
  • Reduces Structural Similarity : Lower Tanimoto similarity scores (0.77) compared to the target compound .

Key Research Findings

  • Synthetic Accessibility : The dihydrochloride form is preferred for its ease of purification and stability, as seen in analogs like the S-enantiomer .
  • Hazard Profile : Similar compounds exhibit warnings for acute toxicity (H302) and respiratory irritation (H335), implying the need for careful handling .

Biological Activity

(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride is a chiral compound belonging to the tetrahydroquinoline family. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is (8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride. It features a partially hydrogenated quinoline ring system that contributes to its biological properties.

PropertyValue
Molecular FormulaC10H14N2.2ClH
Molecular Weight221.19 g/mol
Boiling Point277.3 ± 28.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
Flash Point146.0 ± 11.2 °C

The biological activity of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. This compound has been shown to modulate cellular pathways by influencing mitochondrial function and inducing oxidative stress in cancer cells.

Key Mechanisms:

  • Induction of Reactive Oxygen Species (ROS) : The compound enhances ROS production, which can lead to mitochondrial dysfunction and apoptosis in cancer cells .
  • Cell Cycle Modulation : It affects the cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases in treated cells .
  • Selective Cytotoxicity : Its cytotoxic effects are more pronounced in cancer cells compared to normal cells due to their elevated oxidative stress levels .

Biological Activity Studies

Recent studies have evaluated the antiproliferative effects of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride across various cancer cell lines.

Table 1: Antiproliferative Activity

Cell LineIC50 (μM)
HeLa5.4
A278017.2
CEM10.1
HT-2912.0
MSTO-211H15.5

The compound demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Study on A2780 Ovarian Carcinoma Cells :
    • The compound induced mitochondrial membrane depolarization and increased ROS levels.
    • It caused a concentration-dependent increase in the G0/G1 phase of the cell cycle .
  • Cytotoxicity in HeLa Cells :
    • The study revealed that (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride selectively targeted HeLa cells by enhancing oxidative stress and disrupting mitochondrial function .
  • Comparative Analysis with Other Derivatives :
    • When compared with simpler derivatives like 5,6,7,8-tetrahydroquinoline, this compound exhibited enhanced biological activity due to its unique structural features .

Q & A

Basic: What are the primary synthetic routes for preparing (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves N-alkylation of 5,6,7,8-tetrahydroquinolin-8-amine derivatives using methyl halides or other alkylating agents to introduce the methyl group at the nitrogen position . Modifications of pre-existing tetrahydroquinoline scaffolds, such as reductive amination or nucleophilic substitution, are also employed. For example, reacting 5,6,7,8-tetrahydroquinolin-8-amine with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions yields the methylated amine intermediate, which is subsequently converted to the dihydrochloride salt via HCl treatment .

Basic: How is the stereochemical purity of the (R)-enantiomer confirmed during synthesis?

Methodological Answer:
Stereochemical integrity is validated using chiral HPLC coupled with polarimetric detection or NMR spectroscopy with chiral solvating agents. For instance, enantiomeric excess (ee) can be quantified by integrating diastereomeric peaks in 1H^1H-NMR spectra using chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] . X-ray crystallography may also resolve absolute configuration, as demonstrated for related tetrahydroquinoline derivatives .

Advanced: What strategies are effective for resolving racemic mixtures of this compound into enantiomerically pure (R)-forms?

Methodological Answer:
Chiral resolution via diastereomeric salt formation is a common approach. For example, treating the racemic mixture with a chiral resolving agent (e.g., (+)- or (−)-dibenzoyltartaric acid) in a polar solvent induces selective crystallization of the (R)-enantiomer salt . Alternatively, asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) or auxiliaries ensures stereoselective formation of the (R)-configuration during key steps like reductive amination .

Advanced: How do researchers address discrepancies in stereochemical assignments between synthetic batches?

Methodological Answer:
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). To resolve these:

Cross-validate analytical data : Compare 1H^1H-NMR coupling constants and 13C^13C-NMR chemical shifts with reference spectra of enantiopure standards .

Re-examine X-ray crystallography data : Confirm bond angles and torsional parameters to rule out conformational isomerism .

Replicate synthesis under controlled conditions : Use inert atmospheres and rigorously dried solvents to minimize side reactions .

Advanced: What coordination chemistry applications exist for this compound in catalysis or metal complexation?

Methodological Answer:
The amine group and aromatic system enable transition metal coordination . For example, the compound forms stable complexes with Pd(II) or Cu(I), acting as ligands in cross-coupling reactions. These complexes are characterized via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry to assess redox activity . Applications include catalytic asymmetric hydrogenation or C–N bond formation .

Basic: How is the purity of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride quantified?

Methodological Answer:
Quantitative 1H^1H-NMR (qNMR) using ethyl paraben as an internal standard is a robust method. Integrate the methyl proton signal (δ ~2.5 ppm) relative to the internal standard’s aromatic protons (δ ~7.8 ppm) . For trace impurities, LC-MS with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers and detects contaminants down to 0.1% .

Advanced: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:
The dihydrochloride salt is hygroscopic and prone to hydrolysis under humid conditions. Stability is maintained by:

Storage : In desiccated containers at −20°C under argon .

Lyophilization : Freeze-drying aqueous solutions to prevent hydrate formation .

Periodic analysis : Monitor decomposition via TLC or 1H^1H-NMR every 6 months, focusing on amine oxidation products (e.g., quinoline-N-oxide) .

Advanced: How does the exact mass data (e.g., 220.0463) aid in analytical validation?

Methodological Answer:
High-resolution mass spectrometry (HRMS) using ESI-TOF or Orbitrap analyzers confirms molecular formula (C9_9H14_{14}Cl2_2N2_2) by matching observed exact mass (<2 ppm error) with theoretical values. This distinguishes the compound from isobaric impurities (e.g., dehydrohalogenated byproducts) .

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